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Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKSs), key
regulators of the eukaryotic cell cycle and transcription.[1][2][3] Dysregulation of CDK activity is
a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2]
AT7519, developed through fragment-based medicinal chemistry, has demonstrated significant
anti-proliferative activity in a wide range of human tumor cell lines and in vivo xenograft models.
[1][4] This technical guide provides an in-depth overview of the selectivity profile of AT7519,
detailing its inhibitory activity against various kinases, the experimental protocols used for these
determinations, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of
AT7519

The inhibitory activity of AT7519 has been quantified against a panel of kinases, primarily
through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition
constant) values. The data presented below is a summary from multiple in vitro biochemical

assays.

Table 1: AT7519 IC50 Values for Cyclin-Dependent
Kinases (CDKSs)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1666106?utm_src=pdf-interest
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://aacrjournals.org/mct/article/8/2/324/93356/Biological-characterization-of-AT7519-a-small
https://pmc.ncbi.nlm.nih.gov/articles/PMC4264455/
https://www.researchgate.net/publication/268229469_A_Phase_I_study_of_cyclin-dependent_kinase_inhibitor_AT7519_in_patients_with_advanced_cancer_NCIC_Clinical_Trials_Group_IND_177
https://aacrjournals.org/mct/article/8/2/324/93356/Biological-characterization-of-AT7519-a-small
https://pmc.ncbi.nlm.nih.gov/articles/PMC4264455/
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://aacrjournals.org/mct/article/8/2/324/93356/Biological-characterization-of-AT7519-a-small
https://www.targetmol.com/compound/at7519
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://www.benchchem.com/product/b1666106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Kinase Target IC50 (nM)
CDK1/cyclin B 210[1][5]
CDK2/cyclin A 47[1][5]
CDK2/cyclin E 510

CDK3 Less Potent
CDK4/cyclin D1 100[1][5]
CDK5/p35 13[1]
CDK®6/cyclin D3 170[1][5]

CDK7

Little to no activity

CDKO9/cyclin T1

<10[1][5]

Table 2: AT7519 IC50 and Ki Val for Other Ki

Kinase Target IC50 (nM) Ki (nM) Notes
The only significant
GSK3f3 89[1][6] - non-CDK kinase
inhibited.
Tested against a panel
Other non-CDK ] of other kinases with
Inactive -

kinases

no significant activity.

[1](6]

CDK1/cyclin B

Inhibition is
38[1][6] competitive with ATP.
[116]

Mechanism of Action

AT7519 exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell

cycle arrest and apoptosis.[1][7] In tumor cells, AT7519 treatment leads to an accumulation of
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cells in the G2-M phase of the cell cycle, and to a lesser extent, in the GO-G1 phase.[1][7] This
cell cycle arrest is a direct consequence of inhibiting CDK1 and CDK2.[1]

Furthermore, AT7519's potent inhibition of CDK9, a key component of the positive transcription
elongation factor b (P-TEFb), leads to the suppression of transcription.[1][8] This is evidenced
by the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase 11.[1][7][8]
The resulting downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, contributes
significantly to the induction of apoptosis.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of
AT7519's kinase selectivity profile.

In Vitro Kinase Assays
1. Radiometric Filter Binding Assay (for CDK1, CDK2, and GSK3[3)[4][6]

» Principle: This assay measures the incorporation of radiolabeled phosphate (from
[y-33P]JATP) into a substrate protein by the kinase.

e Procedure:

o The kinase (CDK1/cyclin B, CDK2/cyclin A, or GSK3p) is incubated with its respective
substrate (Histone H1 for CDKs, glycogen synthase peptide 2 for GSK3p) in a reaction
buffer.

o The reaction buffer for CDKs typically contains 20 mM MOPS (pH 7.2), 25 mM [3-
glycerophosphate, 5 mM EDTA, 15 mM MgCI2, 1 mM sodium orthovanadate, and 1 mM
DTT.[6]

o [y-33P]JATP is added to the reaction mixture along with varying concentrations of AT7519.

o The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at a controlled
temperature.

o The reaction is stopped, and the mixture is transferred to a filter membrane which binds
the substrate protein.
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o The filter is washed to remove unincorporated [y-33P]ATP.

o The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is
measured using a scintillation counter.

o IC50 values are calculated by plotting the percentage of kinase inhibition against the log
concentration of AT7519.

2. DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5)[4][6]

e Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based
assay.

e Procedure:

o CDK5/p35 is incubated with a biotinylated substrate peptide (e.g., biotinylated Histone H1
peptide) and ATP in the presence of varying concentrations of AT7519.[6]

o The reaction is stopped by adding EDTA.

o The reaction mixture is transferred to a streptavidin-coated microplate, which captures the
biotinylated substrate.

o A europium-labeled anti-phosphoserine/threonine antibody is added, which binds to the
phosphorylated substrate.

o After washing, an enhancement solution is added, which dissociates the europium ions
and forms a highly fluorescent chelate.

o The time-resolved fluorescence is measured, which is proportional to the extent of
substrate phosphorylation.

o IC50 values are determined from the dose-response curves.
3. ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4 and CDK®6)[4][6]

» Principle: This assay uses an antibody specific to the phosphorylated substrate to quantify
kinase activity.
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e Procedure:

o A substrate protein (e.g., Retinoblastoma protein, Rb) is coated onto the wells of a
microplate.

o CDK4/cyclin D1 or CDK®6/cyclin D3 is added to the wells along with ATP and varying
concentrations of AT7519.

o The kinase reaction is allowed to proceed.

o The wells are washed, and a primary antibody that specifically recognizes the
phosphorylated form of the substrate is added.

o After another wash, a secondary antibody conjugated to an enzyme (e.g., horseradish
peroxidase, HRP) is added.

o A chromogenic substrate for the enzyme is added, and the resulting color change is
measured using a microplate reader.

o The intensity of the color is proportional to the amount of phosphorylated substrate, and
IC50 values are calculated from the inhibition curves.

Visualizations
Signaling Pathway Diagram

Caption: AT7519 inhibits key CDKs involved in cell cycle progression and transcription.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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